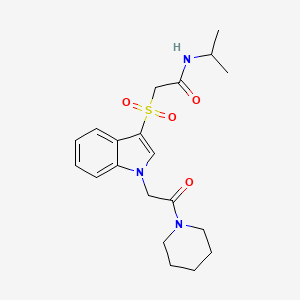

(Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

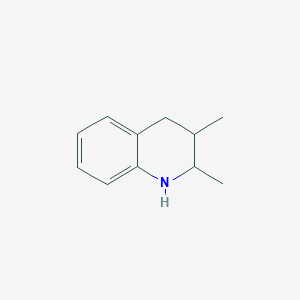

This compound is a complex organic molecule that contains a piperazine ring, an allyl group, a methoxyphenyl group, and an acetate group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms. The allyl group is a three-carbon chain that is attached to one of the nitrogen atoms in the piperazine ring. The methoxyphenyl group and the acetate group are also attached to the nitrogen atoms in the piperazine ring .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the allyl group could participate in reactions such as the Claisen rearrangement . The acetate group could undergo hydrolysis to form acetic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups . Its melting and boiling points would be determined by the strengths of the intermolecular forces between its molecules .Applications De Recherche Scientifique

Phthalocyanine and Azaphthalocyanine Derivatives

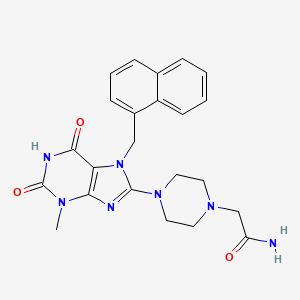

Phthalocyanines (Pcs) and azaphthalocyanines (AzaPcs) are macrocyclic compounds with promising applications in various fields, including photophysics, fluorescence, and non-linear optics. In a recent study , novel eugenol-substituted zinc (II) AzaPcs were synthesized and compared with Pcs containing eugenol. These compounds exhibited lipase inhibition properties and DNA binding capabilities. Specifically, two phthalocyanine compounds (3a and 4a) showed potential as lipase inhibitors due to their greater hydrophobicity. Compound 4a displayed the lowest IC50 value. Additionally, compound 2a demonstrated non-intercalative binding to DNA.

Eugenyl Acetate as a Flavor and Fragrance Compound

Eugenyl acetate (also known as O-acetyleugenol) is a derivative of eugenol, a natural compound found in clove oil. Eugenyl acetate contributes to the characteristic flavor and fragrance of clove and other spices. It is commonly used in perfumes, cosmetics, and food products. Its pleasant, spicy, and slightly floral aroma makes it a valuable ingredient in the fragrance industry .

Synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

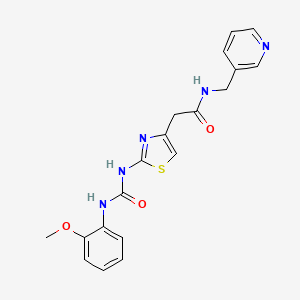

Researchers have employed (Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate as a precursor in the synthesis of bioactive compounds. For instance, it has been used in the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, which exhibits potential biological activity . This underscores its importance as a building block in medicinal chemistry.

Esterification Reactions with Trichloroacetimidates

The compound can serve as a reagent for esterification reactions. Specifically, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, derived from (Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate, facilitates the formation of 2-trimethylsilylethyl esters. Notably, this transformation occurs without the need for an exogenous promoter or catalyst. The carboxylic acid substrate’s inherent acidity promotes ester formation, and a β-silyl carbocation intermediate is involved in the process .

Potential Antioxidant and Antibacterial Properties

Given its eugenol-derived structure, (Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate may possess antioxidant and antibacterial properties. Eugenol itself has been studied for its antioxidant activity and potential health benefits . Further investigations into this compound’s bioactivity could reveal additional therapeutic applications.

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 2-[1-[(Z)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-3-24-17(21)13-15-18(22)19-10-12-20(15)11-6-8-14-7-4-5-9-16(14)23-2/h4-9,15H,3,10-13H2,1-2H3,(H,19,22)/b8-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXXISXJTXDUGA-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1CC=CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC1C(=O)NCCN1C/C=C\C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2470173.png)

![(E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2470182.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2470185.png)

![3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B2470186.png)

![3-(2-Fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2470187.png)

![3-(1-benzothiophen-3-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2470188.png)

![5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid](/img/structure/B2470190.png)